2-Phenyl-1,2-propanediol
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenyl-1,2-propanediol has been achieved through various methods, including enantioselective hydrogenation and the use of Baker's yeast for optically pure forms. For instance, the enantioselective hydrogenation of 1-Phenyl-1,2-propanedione has been studied using platinum catalysts modified with cinchonidine, resulting in a significant enantiomeric excess of (R)-1-hydroxy-1-phenylpropanone, demonstrating the effectiveness of this approach in achieving high enantioselectivity (E. Toukoniitty et al., 2001). Additionally, the use of baker's yeast has been shown to afford (1R, 2S)-1-phenyl-1, 2-propanediol in high chemical and optical yield, showcasing the utility of biocatalysis in synthesizing this compound (M. Takeshita & Takumi Sato, 1989).
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,2-propanediol has been elucidated through various analytical techniques. Studies involving gas-phase electron diffraction and crystallography have provided detailed insights into its conformation and structure. For example, the molecular structures of phenylglyoxal and 1-phenyl-1,2-propanedione were studied, revealing nonplanar models with specific torsional angles, indicating the complexity of its structural dynamics (Q. Shen & K. Hagen, 1993).
Chemical Reactions and Properties
2-Phenyl-1,2-propanediol undergoes various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity has been demonstrated in reactions such as ammonolysis, which yielded 1-Phenyl-1-amino-2, 3-propanediol, highlighting its potential for functional group transformations (SuamiTetsuo et al., 1956). Furthermore, its involvement in radical addition reactions with alkenes and alkynes under sunlamp photolysis has been explored, showcasing its utility in synthetic chemistry (J. Byers & G. Lane, 1993).
Scientific Research Applications
Synthesis and Chemical Transformations
Ammonolysis and Derivatives : 2,3-Epoxy-3-phenyl-1-propanol, closely related to 2-phenyl-1,2-propanediol, was studied for ammonolysis, leading to derivatives like 1-phenyl-1-amino-2, 3-propanediol, which have potential applications in synthetic chemistry (Suami et al., 1956).
Enantioselective Hydrogenation : Research on the enantioselective hydrogenation of 1-phenyl-1,2-propanedione to 1-hydroxy-1-phenylpropanone and 2-hydroxy-1-phenylpropanone demonstrated potential applications in producing chiral compounds for pharmaceuticals and fine chemicals (E. Toukoniitty et al., 2001).
Synthesis of Anti-inflammatory Agents : The catalytic hydrogenolysis of (S)-2-phenyl-1,2-propanediol has been applied in synthesizing optically active 2-arylpropanoic acid anti-inflammatory agents like (S)-ibuprofen (H. Ishibashi et al., 1999).
Biochemical and Biotechnological Applications
Precursor for Secondary Alcohols : Optically pure (S)-3-phenylthio-1,2-propanediol, derived from 1-hydroxy-3-phenylthio-2-propanone, has been used as a precursor for synthesizing both enantiomers of secondary alcohols, demonstrating its potential in chiral synthesis and pharmaceutical applications (Fujisawa et al., 1985).
Enantioselective Bio-oxidation : The enantioselective oxidation of 1-phenyl-1,2-propanediol mediated by microorganisms like baker's yeast highlights its potential use in producing chiral compounds for various industrial applications (Martins et al., 2011).
Analytical Chemistry Applications
Enantiodifferentiation in Wines : The study of enantiomeric distribution of 1,2-propanediol in wines as a potential marker for aroma adulteration demonstrates its application in food analysis and quality control (Langen et al., 2016).
Chiral Separation Techniques : The use of 1,2-propanediol derivatives in chiral ligand exchange micellar electrokinetic chromatography, highlights its role in enantiomeric separation, crucial for pharmaceutical and chemical analysis (Kodama et al., 2005).
Environmental and Forensic Science
- Microbial Degradation Studies : Research on the microbial degradation of substances associated with clandestine drug laboratories, including derivatives of 1,2-propanediol, is significant for environmental impact assessment and forensic investigations (Janusz et al., 2003).
Safety And Hazards
2-Phenyl-1,2-propanediol is classified as a combustible solid . It’s recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, it’s advised to seek medical attention .
Relevant Papers
The relevant papers retrieved include a comprehensive review on microbial production of 1,2-propanediol , a spectroscopic and DFT investigation of 2-Phenyl-1,2-propanediol , and a safety data sheet for 2-Phenyl-1,2-propanediol .
properties
IUPAC Name |
2-phenylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCZPZFNQQFXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863344 | |
Record name | 2-Phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-propanediol | |
CAS RN |
4217-66-7 | |
Record name | (±)-2-Phenyl-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4217-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004217667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4217-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-2-phenylpropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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